3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile
Overview
Description
3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a tert-butylphenyl group and a hydroxyiminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step involves the alkylation of the pyrazole ring with a tert-butylphenyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the hydroxyiminomethyl group: This can be accomplished by reacting the pyrazole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Introduction of the nitrile group: The final step involves the reaction of the intermediate compound with a suitable nitrile source, such as acrylonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]butanenitrile: Similar structure with a butanenitrile group instead of a propanenitrile group.
3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]ethanenitrile: Similar structure with an ethanenitrile group instead of a propanenitrile group.
3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]methanenitrile: Similar structure with a methanenitrile group instead of a propanenitrile group.
Uniqueness
The uniqueness of 3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its hydrophobicity, while the hydroxyiminomethyl group provides potential sites for hydrogen bonding and other interactions. The propanenitrile group allows for further functionalization and derivatization, making this compound a versatile building block in synthetic chemistry and a valuable candidate for various research applications.
Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-17(2,3)15-7-5-13(6-8-15)16-14(11-19-22)12-21(20-16)10-4-9-18/h5-8,11-12,22H,4,10H2,1-3H3/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLNJGQXLNCLL-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C=C2C=NO)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C=C2/C=N/O)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.